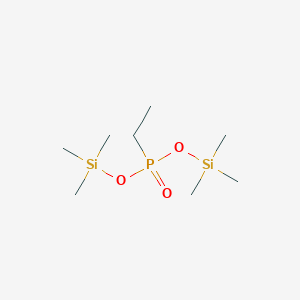

Phosphonic acid, ethyl-, bis(trimethylsilyl) ester

Beschreibung

Phosphonic acid, ethyl-, bis(trimethylsilyl) ester is an organophosphorus compound characterized by an ethylphosphonate backbone substituted with two trimethylsilyl (TMS) groups. Such compounds are often employed as intermediates in organic synthesis, leveraging their hydrolytic stability and reactivity in silylation reactions .

Eigenschaften

IUPAC Name |

[ethyl(trimethylsilyloxy)phosphoryl]oxy-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H23O3PSi2/c1-8-12(9,10-13(2,3)4)11-14(5,6)7/h8H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNTLUCJSQZGZBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCP(=O)(O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H23O3PSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80333944 | |

| Record name | Phosphonic acid, ethyl-, bis(trimethylsilyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1641-57-2 | |

| Record name | Phosphonic acid, ethyl-, bis(trimethylsilyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The general reaction equation is:

Key parameters include:

Yield and Purity

Under optimized conditions, this method achieves yields of 85–92%. Impurities such as unreacted TMSCl or residual acid are removed via vacuum distillation or column chromatography.

Microwave-Assisted Synthesis with Bromotrimethylsilane

Microwave (MW) irradiation has emerged as a high-efficiency alternative to conventional heating, significantly reducing reaction times. Bromotrimethylsilane (BTMS) replaces TMSCl in this method, offering faster silylation kinetics.

Reaction Protocol

Advantages Over Conventional Methods

-

Time Efficiency : Completion in 15–30 minutes vs. 4–6 hours.

-

Yield Improvement : 89–95% isolated yield due to reduced side reactions.

-

Scalability : Demonstrated for gram-scale synthesis without loss of efficiency.

Industrial-Scale Production Techniques

Industrial applications demand cost-effective and scalable methods. Continuous flow reactors and optimized stoichiometry are employed to enhance productivity.

Continuous Flow Reactor Design

Comparative Analysis of Synthetic Methods

The table below summarizes critical parameters for each method:

| Parameter | Conventional | Microwave | Industrial |

|---|---|---|---|

| Reaction Time | 4–6 hours | 15–30 minutes | 10–15 minutes |

| Yield | 85–92% | 89–95% | >90% |

| Energy Consumption | High | Moderate | Low |

| Scalability | Limited | Moderate | High |

| Byproduct Management | NEt₃·HCl | Minimal | HCl scrubbing systems |

Research Advancements and Challenges

Solvent-Free Silylation

Recent studies explore solvent-free conditions using excess TMSCl, achieving 88% yield at 80°C in 2 hours. This approach reduces waste but requires precise temperature control to avoid decomposition.

Analyse Chemischer Reaktionen

Types of Reactions

Phosphonic acid, ethyl-, bis(trimethylsilyl) ester undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to yield ethyl phosphonic acid and trimethylsilanol.

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trimethylsilyl groups are replaced by other nucleophiles.

Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Hydrolysis: Typically carried out using water or methanol.

Substitution: Common reagents include halides and other nucleophiles.

Oxidation/Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products Formed

Hydrolysis: Ethyl phosphonic acid and trimethylsilanol.

Substitution: Various substituted phosphonic acid derivatives.

Oxidation/Reduction: Depending on the reagents, different oxidized or reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Phosphonic acid, ethyl-, bis(trimethylsilyl) ester serves as a versatile reagent in organic chemistry. It is frequently employed for the synthesis of various organophosphorus compounds due to its ability to act as a phosphorylating agent. This functionality allows researchers to introduce phosphonate groups into organic molecules, which is crucial for developing new materials and pharmaceuticals.

Biological Research

The compound is investigated for its potential biological activity, particularly as a precursor for biologically active phosphonates. Studies have shown that phosphonic acids can modulate enzyme activity and participate in biochemical pathways, making them relevant in medicinal chemistry . For example, phosphonic acid analogues of amino acids exhibit significant biological effects and can serve as enzyme inhibitors or therapeutic agents against diseases such as malaria .

Drug Development

In the pharmaceutical industry, this compound is being explored for its applications in drug development. Its structural characteristics facilitate interactions with biological targets, enhancing its relevance in synthesizing antiviral and anticancer agents . Research has demonstrated that derivatives of this compound can lead to compounds with improved therapeutic profiles.

Industrial Applications

This compound finds utility in various industrial processes:

- Flame Retardants : It is used in producing flame-retardant materials due to its phosphorus content.

- Plasticizers : The compound contributes to the production of plasticizers that enhance the flexibility and durability of plastics.

- Catalysts : Its reactivity makes it suitable for use as a catalyst in several synthetic pathways.

Case Study 1: Hydrolysis Mechanisms

Research has explored the hydrolysis of phosphonates and phosphinates, highlighting how phosphonic acid esters can be hydrolyzed under acidic or enzymatic conditions to yield biologically active phosphonic acids. This study demonstrated the efficiency of using hydrochloric acid at elevated temperatures for hydrolysis reactions involving these esters .

Case Study 2: Antiviral Agent Development

A study focused on synthesizing antiviral agents utilizing phosphonic acid derivatives showed promising results. The derivatives were effective against specific viral targets, indicating that modifications to the phosphonate group could enhance bioactivity and selectivity .

Summary Table of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Organic Synthesis | Reagent for organophosphorus compounds | Key role in phosphorylating organic molecules |

| Biological Research | Enzyme mechanism studies; precursor for active phosphonates | Modulates enzyme activity; potential therapeutic uses |

| Drug Development | Synthesis of antiviral and anticancer agents | Improved bioactivity with structural modifications |

| Industrial Processes | Flame retardants; plasticizers; catalysts | Enhances material properties |

Wirkmechanismus

The mechanism of action of phosphonic acid, ethyl-, bis(trimethylsilyl) ester involves its ability to act as a silylating agent. The compound can transfer its trimethylsilyl groups to other molecules, thereby modifying their chemical properties. This silylation process is crucial in various synthetic transformations and can influence the reactivity and stability of the target molecules .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Reactivity and Stability

Trimethylsilyl (TMS) vs. Alkoxy/Amino Substituents

- TMS Groups : The bulky, electron-withdrawing TMS substituents in the target compound enhance hydrolytic stability. Bis(trimethylsilyl) phosphonates react with alcohols to yield phosphonic acids and alkoxytrimethylsilane, indicating their utility as protective groups in synthesis .

- Methoxyethyl Groups : Ethylphosphonic acid bis(2-methoxyethyl) ester (CAS 101098-30-0) contains polar methoxy substituents, which increase solubility in polar solvents but reduce hydrolytic stability compared to TMS derivatives.

Trifluoroethyl Esters : Ethylphosphonic acid bis(2,2,2-trifluoroethyl) ester (CAS 650-16-8) utilizes trifluoroethyl groups, which combine electron-withdrawing effects with enhanced thermal stability, making it suitable for stereoselective syntheses.

Hydrolytic Stability

- TMS Derivatives : The silyl ester bond in bis(trimethylsilyl) phosphonates resists hydrolysis under acidic aqueous conditions, outperforming conventional methacrylate esters, which degrade rapidly (>90% degradation in 16 weeks at 42°C) .

- Ester vs. Amide/Ether Derivatives : Ether- or amide-linked phosphonates (e.g., acrylic ether phosphonic acid) exhibit superior stability compared to ester derivatives, aligning with trends observed in dental adhesive formulations .

Physical Properties and Solubility

- Lipophilicity: The TMS groups in the target compound increase lipophilicity, enhancing solubility in non-polar organic solvents. This contrasts with polar derivatives like ethyl bis(2-methoxyethyl) phosphonate, which favors polar media .

- Comparative Data :

Biologische Aktivität

Phosphonic acid, ethyl-, bis(trimethylsilyl) ester (EtP(OTMS)₂), also known as ethyl bis(trimethylsilyl) phosphonate, is an organophosphorus compound that has garnered significant interest due to its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

EtP(OTMS)₂ is characterized by the presence of two trimethylsilyl (OTMS) groups attached to the phosphonic acid moiety. This structure not only enhances its stability but also influences its reactivity, making it a valuable reagent in organic synthesis. The molecular formula is C₈H₁₈O₄Si₂P, and it has a CAS number of 1641-57-2.

Synthesis

The synthesis of EtP(OTMS)₂ typically involves the silylation of ethyl phosphonic acid under anhydrous conditions to prevent hydrolysis. The reaction can be summarized as follows:

This method allows for the introduction of phosphonate groups into various organic molecules, which is crucial for developing new materials and pharmaceuticals.

Enzyme Interactions

Research indicates that EtP(OTMS)₂ may play a role in modulating enzyme mechanisms. It serves as a precursor for biologically active phosphonates, which are known to interact with various enzymes and biochemical pathways. For instance, studies have shown that compounds derived from EtP(OTMS)₂ can inhibit specific enzymes involved in nucleotide metabolism, suggesting potential applications in antiviral and anticancer therapies .

Antiviral and Anticancer Potential

The compound's structural features allow it to interact with biological targets effectively. In vitro studies have demonstrated that derivatives of EtP(OTMS)₂ exhibit promising inhibitory activities against human purine nucleoside phosphorylase (hPNP), with IC₅₀ values in the low nanomolar range . This suggests that modifications to the phosphonate moiety can lead to enhanced biological activity.

Case Studies and Research Findings

- Inhibition of Nucleotide Metabolism : A series of novel PNP inhibitors synthesized from EtP(OTMS)₂ were evaluated for their biological activity. Compounds showed IC₅₀ values as low as 0.021 μM against hPNP, indicating strong inhibitory potential .

- Anticancer Activity : In a study focusing on colorectal cancer (CRC), derivatives of phosphonic acids were investigated for their ability to inhibit tumor growth. The results suggested that these compounds could serve as effective agents in CRC management by targeting specific metabolic pathways .

- Enzyme Complex Formation : Ongoing research highlights the ability of EtP(OTMS)₂ to form stable complexes with enzymes, potentially modulating their activity and influencing biochemical pathways .

Comparative Analysis

To better understand the biological activity of EtP(OTMS)₂, a comparison with similar compounds can provide insights into its unique properties:

| Compound Name | IC₅₀ (µM) | Biological Activity | Structural Features |

|---|---|---|---|

| Ethyl bis(trimethylsilyl) phosphonate | 0.021 | Inhibitor of hPNP | Two OTMS groups |

| Methyl bis(trimethylsilyl) phosphonate | 0.045 | Moderate inhibitor | One OTMS group |

| Propyl bis(trimethylsilyl) phosphonate | 0.030 | Inhibitor of various enzymes | Larger alkyl group |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.